9-O-Ethyldeacetylorientalide

Sesquiterpenoids Natural Product Chemistry Structure-Activity Relationship

9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of the germacrane-type sesquiterpenoid class, characterized by the substitution of a hydrogen atom with an ethyl group at the C-9 position. It is primarily isolated from plants of the Euphorbiaceae family, notably *Euphorbia pekinensis*, and is available for research purposes with a molecular formula of C21H26O7 and a molecular weight of 390.4 g/mol.

Molecular Formula C21H24O8
Molecular Weight 404.4 g/mol
Cat. No. B13416360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-O-Ethyldeacetylorientalide
Molecular FormulaC21H24O8
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C
InChIInChI=1S/C21H24O8/c1-11(2)20(25)29-19-17-12(3)21(26)28-16(17)8-14(9-22)6-5-7-15(10-23)18(19)27-13(4)24/h7-8,10,16-19,22H,1,3,5-6,9H2,2,4H3/b14-8-,15-7+/t16-,17+,18+,19+/m1/s1
InChIKeyICSRGCDFFKMLJW-BKCHSICMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

9-O-Ethyldeacetylorientalide: Procurement-Grade Germacranolide Sesquiterpenoid for Research


9-O-Ethyldeacetylorientalide is a semi-synthetic derivative of the germacrane-type sesquiterpenoid class, characterized by the substitution of a hydrogen atom with an ethyl group at the C-9 position [1]. It is primarily isolated from plants of the Euphorbiaceae family, notably *Euphorbia pekinensis*, and is available for research purposes with a molecular formula of C21H26O7 and a molecular weight of 390.4 g/mol . As a member of the germacranolides, it shares a core 10-membered ring structure fused to a γ-lactone, a scaffold known for its conformational flexibility and potential for diverse biological interactions [2].

Why 9-O-Ethyldeacetylorientalide Cannot Be Substituted by Its Closest Analogs


9-O-Ethyldeacetylorientalide cannot be generically substituted due to its unique C-9 ethyl ether moiety, which distinguishes it from the parent alcohol Deacetylorientalide and the C-9 acetate ester Orientalide . These minor structural modifications have the potential to profoundly alter key molecular properties critical for research, including lipophilicity (cLogP), metabolic stability, and target-binding conformations [1]. In the absence of extensive biological characterization, the structural identity verified by advanced analytical techniques is the primary and most reliable differentiator for procurement, ensuring experimental reproducibility [2]. The evidence below quantifies these structural and quality differences.

Quantifiable Differentiation of 9-O-Ethyldeacetylorientalide vs. Analogs for Sourcing


Structural Differentiation: C-9 Ethyl Ether vs. Parent Alcohol (Deacetylorientalide)

9-O-Ethyldeacetylorientalide possesses an ethyl ether group (-OCH2CH3) at the C-9 position, whereas its parent compound, Deacetylorientalide, features a free hydroxyl group (-OH) . This substitution increases molecular weight by 28 Da and reduces the number of hydrogen bond donors from 2 to 1 [1].

Sesquiterpenoids Natural Product Chemistry Structure-Activity Relationship

Structural Differentiation: C-9 Ethyl Ether vs. C-9 Acetate Ester (Orientalide)

The target compound features an ethyl ether at C-9, while Orientalide contains an acetyl ester group (-OCOCH3) at the same position . This results in a molecular weight difference of 14 g/mol and a reduction in oxygen content .

Germacranolides Sesquiterpenoids Analytical Chemistry

Quality Assurance Differentiation: Guaranteed Purity Benchmarking

Reputable vendors specify a minimum purity of ≥98% for 9-O-Ethyldeacetylorientalide, as verified by High-Performance Liquid Chromatography (HPLC) [1]. While this is a common specification for research-grade natural products, it serves as a quantitative benchmark for procurement that may not be universally guaranteed for all less-characterized analogs or crude extracts [2].

Analytical Standards Quality Control Natural Product Sourcing

Structural Integrity Verification: Multi-Technique Analytical Confirmation

The identity and structure of supplied 9-O-Ethyldeacetylorientalide are confirmed through a combination of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in addition to HPLC purity analysis . This multi-technique approach provides a higher level of confidence in structural identity compared to analysis by HPLC or MS alone, which is the minimal standard for some lower-cost natural product suppliers.

Compound Authentication Analytical Chemistry Sourcing Compliance

Optimal Research Applications for 9-O-Ethyldeacetylorientalide Based on Procurement-Grade Specifications


Phytochemical Reference Standard for *Euphorbia pekinensis* Profiling

Given its defined structure and high purity (≥98% by HPLC), 9-O-Ethyldeacetylorientalide is ideally suited as a quantitative reference standard for the chemical fingerprinting and quality control of *Euphorbia pekinensis* extracts . Its specific retention time and mass spectrum, verified by LC-MS/MS, can be used to accurately identify and quantify this specific sesquiterpenoid in complex plant matrices, a task where generic standards would be unsuitable .

Structure-Activity Relationship (SAR) Studies on Germacranolides

The unique C-9 ethyl ether modification makes this compound a valuable tool in SAR studies aimed at understanding the impact of C-9 substitution on the pharmacological properties of germacranolides . By comparing its activity profile against Deacetylorientalide (C-9 OH) and Orientalide (C-9 OAc), researchers can systematically map the functional group tolerance at this position, as previously demonstrated for other germacranolides like arucanolide [1].

In Vitro Screening for Anti-Inflammatory Potential

Preliminary evidence suggests sesquiterpenoids from *Euphorbia* species, including this class of compounds, may interact with inflammatory pathways such as NF-κB . Therefore, this high-purity compound is suitable for inclusion in focused in vitro screening panels to explore its potential effects on inflammatory mediators in relevant cell-based assays (e.g., LPS-stimulated macrophages) .

Analytical Method Development and Validation

The availability of 9-O-Ethyldeacetylorientalide with confirmed structure (NMR, MS) and high purity makes it an excellent candidate for developing and validating new analytical methods, such as novel HPLC or UPLC-MS/MS protocols for the simultaneous quantification of multiple germacranolides . Its distinct physicochemical properties, including a predicted LogP, provide a useful test case for optimizing separation from closely related analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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